molecular formula C24H22FN3O4 B2878422 N-(3,5-dimethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide CAS No. 1286703-68-1

N-(3,5-dimethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide

Cat. No. B2878422
CAS RN: 1286703-68-1
M. Wt: 435.455
InChI Key: DIGVFZKOBMXYFR-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide is a useful research compound. Its molecular formula is C24H22FN3O4 and its molecular weight is 435.455. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

  • Photochemical and Thermochemical Modeling : Compounds similar to N-(3,5-dimethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide have been synthesized and studied for their vibrational spectra and electronic properties. These compounds have potential applications as photosensitizers in dye-sensitized solar cells (DSSCs), exhibiting good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photovoltaic cells. Additionally, their non-linear optical (NLO) activities have been investigated, revealing varying second-order hyperpolarizability values (Mary et al., 2020).

Pharmacological Applications

  • Src Kinase Inhibition and Anticancer Activities : Derivatives of N-(3,5-dimethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide have been synthesized and evaluated for their Src kinase inhibitory activities. These compounds, particularly those containing thiazole in place of pyridine, have shown promise in inhibiting cell proliferation in various human cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia (Fallah-Tafti et al., 2011).

Synthesis and Chemical Characterization

  • Synthesis of Analogues for Biological Evaluation : Various analogues of N-(3,5-dimethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide have been synthesized and characterized for potential biological activities, including antiallergic and analgesic properties (Menciu et al., 1999).

Potential in Cancer Research

  • Anti-Lung Cancer Activity : Fluoro-substituted derivatives of benzopyran, structurally related to N-(3,5-dimethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide, have shown anti-lung cancer activity. These compounds have been effective against human cancer cell lines at low concentrations compared to reference drugs (Hammam et al., 2005).

Reagents for Synthesis and Characterization

  • Versatile Reagents for N-Alkylacetamide : Novel reagents have been developed that act as equivalents of N-acetamide nucleophiles, useful in synthesizing substituted products that can be transformed into N-alkylacetamides. This approach is valuable in the synthesis and study of natural and pharmaceutical products containing acetamide moieties (Sakai et al., 2022).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4/c1-31-19-11-18(12-20(13-19)32-2)26-22(29)15-28-10-8-16-7-9-27(23(16)24(28)30)14-17-5-3-4-6-21(17)25/h3-13H,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGVFZKOBMXYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

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